
Methyl alpha-isocyanatoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl alpha-isocyanatoacrylate (MAICA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MAICA is an isocyanate, which is a type of organic compound that contains a functional group composed of a nitrogen atom bonded to a carbon atom via a double bond. Isocyanates are widely used in the production of polyurethane foams, coatings, and adhesives. MAICA, in particular, has shown promise as a building block for the synthesis of various materials with desirable properties.
Wirkmechanismus
Methyl alpha-isocyanatoacrylate is an isocyanate, which means that it can react with a variety of nucleophiles, including water, alcohols, and amines. This reaction, known as hydrolysis, results in the formation of a carbamic acid, which can then decompose to yield an amine and carbon dioxide. The reactivity of Methyl alpha-isocyanatoacrylate makes it a versatile building block for the synthesis of various materials.
Biochemical and Physiological Effects:
Methyl alpha-isocyanatoacrylate is a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is classified as a sensitizer, which means that repeated exposure can lead to allergic reactions. Methyl alpha-isocyanatoacrylate has not been extensively studied for its potential toxicological effects, but it is generally considered to be a hazardous substance that should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl alpha-isocyanatoacrylate has several advantages for use in laboratory experiments. It is a versatile building block that can be used for the synthesis of a wide range of materials. Methyl alpha-isocyanatoacrylate is also relatively easy to handle and can be stored for extended periods of time. However, Methyl alpha-isocyanatoacrylate is a hazardous substance that requires careful handling and disposal. It can also be difficult to purify, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Methyl alpha-isocyanatoacrylate. One area of interest is the development of new synthetic routes that can improve the yield and purity of Methyl alpha-isocyanatoacrylate. Another area of interest is the modification of Methyl alpha-isocyanatoacrylate to introduce new functional groups, which can expand its range of applications. Finally, there is a need for further toxicological studies to better understand the potential health effects of Methyl alpha-isocyanatoacrylate and to develop appropriate safety guidelines for its use.
Wissenschaftliche Forschungsanwendungen
Methyl alpha-isocyanatoacrylate has been extensively studied for its potential applications in materials science and engineering. It can be used as a monomer for the synthesis of various polymers, including polyurethanes, polyureas, and polyisocyanurates. These polymers have a wide range of applications, including coatings, adhesives, and foams. Methyl alpha-isocyanatoacrylate has also been studied as a cross-linking agent for the modification of polymers, which can improve their mechanical and thermal properties.
Eigenschaften
CAS-Nummer |
112481-21-7 |
|---|---|
Produktname |
Methyl alpha-isocyanatoacrylate |
Molekularformel |
C5H5NO3 |
Molekulargewicht |
127.1 g/mol |
IUPAC-Name |
methyl 2-isocyanatoprop-2-enoate |
InChI |
InChI=1S/C5H5NO3/c1-4(6-3-7)5(8)9-2/h1H2,2H3 |
InChI-Schlüssel |
UWRYVQMTSCUWFN-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)N=C=O |
Kanonische SMILES |
COC(=O)C(=C)N=C=O |
Andere CAS-Nummern |
112481-21-7 |
Synonyme |
MAICA methyl alpha-isocyanatoacrylate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)

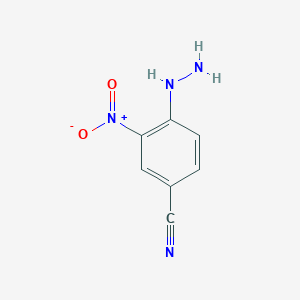

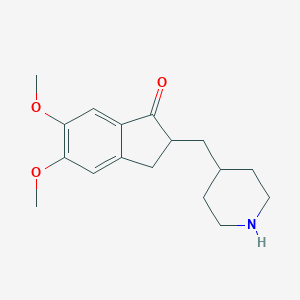
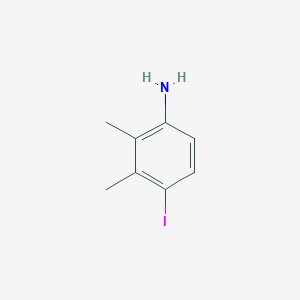

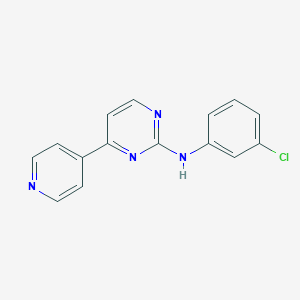

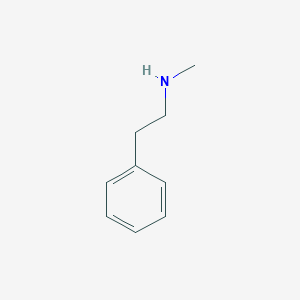
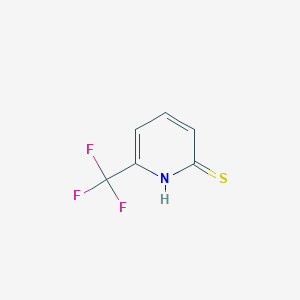
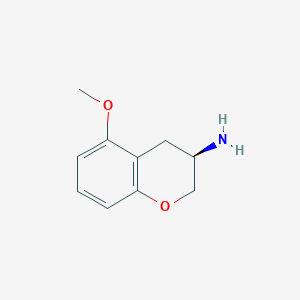
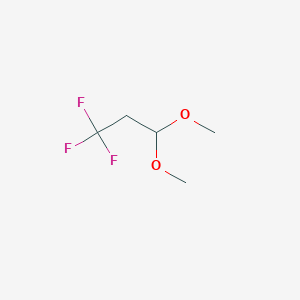
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)